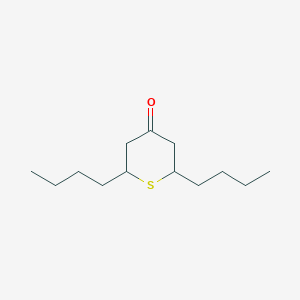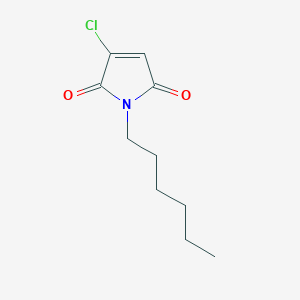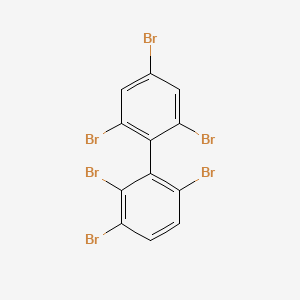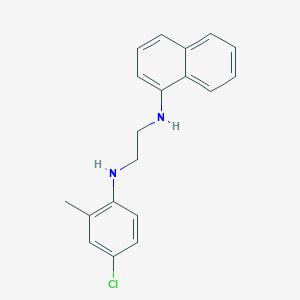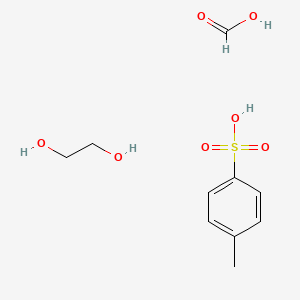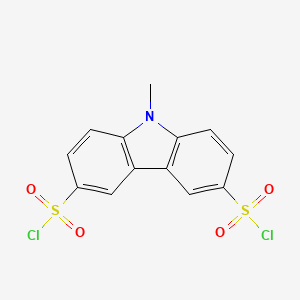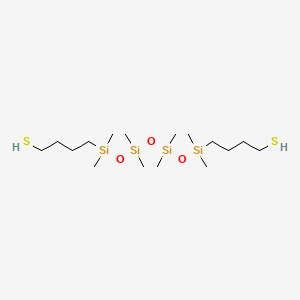
4,4'-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is a complex organosilicon compound It features a tetrasiloxane backbone with octamethyl groups and two butane-1-thiol groups attached at the 1,7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) typically involves the reaction of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane with butane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of advanced reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding silane derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating novel therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions and other electrophiles, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A simpler compound with a similar siloxane backbone but without the thiol groups.
1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Contains chlorine atoms instead of thiol groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar structural features.
Uniqueness
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is unique due to the presence of both the siloxane backbone and the thiol groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require both siloxane and thiol functionalities.
Eigenschaften
CAS-Nummer |
90067-82-6 |
|---|---|
Molekularformel |
C16H42O3S2Si4 |
Molekulargewicht |
459.0 g/mol |
IUPAC-Name |
4-[[[[dimethyl(4-sulfanylbutyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butane-1-thiol |
InChI |
InChI=1S/C16H42O3S2Si4/c1-22(2,15-11-9-13-20)17-24(5,6)19-25(7,8)18-23(3,4)16-12-10-14-21/h20-21H,9-16H2,1-8H3 |
InChI-Schlüssel |
PBLOJIFQFHNLEN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCS)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
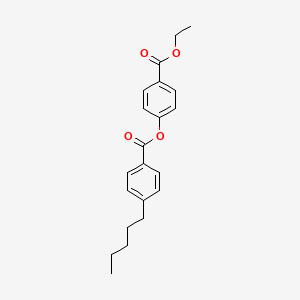
![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
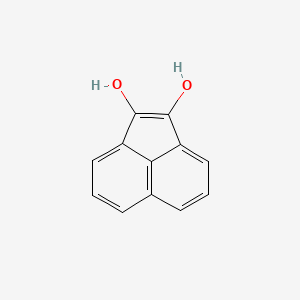
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)


